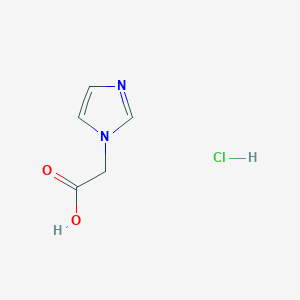

2-(1H-imidazol-1-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-imidazol-1-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZJSYXGKHQHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516159 | |

| Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87266-37-3 | |

| Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride

This guide provides a comprehensive overview of the synthesis of this compound, a crucial intermediate in the production of various pharmaceuticals, most notably Zoledronic Acid.[1][2] We will delve into the prevalent synthetic strategies, the mechanistic underpinnings of the reactions, detailed experimental protocols, and methods for purification and characterization.

Strategic Approaches to Synthesis

The synthesis of this compound is predominantly achieved through a two-step process that involves the N-alkylation of imidazole followed by the deprotection of a carboxylic acid moiety. The choice of starting materials and reaction conditions can be adapted to influence yield, purity, and environmental impact.

The general synthetic approach is outlined below:

Caption: General two-step synthesis of this compound.

Several variations of this core strategy have been reported, primarily differing in the choice of the haloacetic acid ester and the method of ester cleavage.[1][2][3]

N-Alkylation of Imidazole: The Core Reaction

The initial and most critical step is the N-alkylation of imidazole with a suitable haloacetic acid ester. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanism of N-Alkylation:

-

Deprotonation of Imidazole: In the presence of a base (e.g., potassium carbonate), the pyrrole-like nitrogen of the imidazole ring is deprotonated, forming the imidazolate anion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the haloacetic acid ester, displacing the halide ion.

Caption: Mechanism of N-alkylation of imidazole.

The choice of the ester group is a key consideration. Tert-butyl and benzyl esters are commonly employed as they can be cleaved under specific conditions that minimize side reactions.[1][3]

Experimental Protocols

Herein, we provide detailed protocols for two common and effective methods for the synthesis of this compound.

Method A: Synthesis via Tert-butyl Ester Intermediate with Non-Aqueous Cleavage

This method is advantageous as it avoids aqueous hydrolysis, which can simplify the isolation of the final product due to its high water solubility.[1]

Step 1: Synthesis of 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester

-

To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).

-

Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

-

Reflux the mixture for 10 hours, monitoring the reaction progress by TLC (10% MeOH/CHCl3).

-

After completion, cool the reaction mixture and quench with cold water (80 mL).

-

Separate the ethyl acetate layer, and the desired ester can be isolated. The reported yield is around 75%.[1]

Step 2: Synthesis of this compound

-

Dissolve the 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL).

-

Cool the solution to between -15 and -10 °C.

-

Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.

-

Stir the mixture at -5 to 0 °C for 2 hours.

-

Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.

-

Allow the reaction mass to stir at room temperature for 30 minutes.

-

Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for another hour.

-

The resulting precipitate is filtered to yield the final product as an off-white crystalline solid.[1][4]

Method B: Solvent-Free Synthesis with Aqueous Hydrolysis

This "green chemistry" approach minimizes the use of hazardous organic solvents.[2][5]

Step 1: Solvent-Free Synthesis of 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester

-

Mix imidazole, a suitable base (e.g., potassium carbonate), and tert-butyl chloroacetate in a reaction vessel without any solvent.

-

Heat the mixture to facilitate the reaction.

-

After the reaction is complete (monitored by TLC), isolate the intermediate ester by adding water to the reaction mixture.[2]

Step 2: Aqueous Hydrolysis and Hydrochloride Salt Formation

-

Heat a mixture of the 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester (20.0 g, 0.11 mol) and water (200 mL) to 90-95 °C and stir for 2 hours.

-

A clear solution indicates the completion of the hydrolysis.

-

Cool the solution to 20-25 °C.

-

Add 10 mL of concentrated hydrochloric acid and stir for 30 minutes to form the hydrochloride salt.[2]

Purification and Characterization

Thorough purification and characterization are essential to ensure the quality of the synthesized this compound.

Purification

-

Filtration: The final product often precipitates from the reaction mixture and can be collected by filtration.

-

Recrystallization: For higher purity, recrystallization from suitable solvents can be employed.

-

Washing: Washing the filtered product with a non-polar solvent can help remove organic impurities.

Characterization

The structure and purity of the synthesized compound are confirmed using various analytical techniques.

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the methylene protons, and the protons of the imidazole ring.[2] |

| 13C NMR | Resonances for the carboxyl carbon, the methylene carbon, and the carbons of the imidazole ring.[2] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated 2-(1H-imidazol-1-yl)acetic acid.[2] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations from the imidazole ring.[4] |

Representative Spectroscopic Data:

-

1H NMR (500 MHz, D2O): δ 4.55 (t, 2H, -CH2), 7.23 (s, 1H), 7.38 (s, 1H), 8.58 (s, 1H).[2]

-

13C NMR (125 MHz, D2O): δ 52.34 (CH2), 118.18, 123.84, 135.77, 172.41 (C=O).[2]

Safety Considerations

-

Imidazole: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

-

Haloacetic acid esters: These are lachrymators and are harmful if swallowed or in contact with skin.

-

Titanium tetrachloride: Highly corrosive and reacts violently with water. All manipulations should be carried out under anhydrous conditions in a well-ventilated fume hood.

-

Hydrochloric acid: Concentrated HCl is highly corrosive and can cause severe burns.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice between a non-aqueous cleavage method and a solvent-free approach with aqueous hydrolysis will depend on the specific requirements of the laboratory, including scale, desired purity, and environmental considerations. Both methods, when executed with care, can provide high yields of this important pharmaceutical intermediate.

References

-

Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. [Link]

-

Pal, M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein journal of organic chemistry. [Link]

-

Pal, M., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. National Center for Biotechnology Information. [Link]

-

Aliabad, J. M., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

Sources

- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]

An In-depth Technical Guide to the Role and Potential Mechanisms of 2-(1H-imidazol-1-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-imidazol-1-yl)acetic acid is a heterocyclic compound that has garnered significant attention, primarily as a crucial building block in the synthesis of potent pharmaceuticals. While its direct mechanism of action as a standalone therapeutic agent is not extensively documented, its structural motifs provide clues to its potential biological activities. This guide elucidates the primary established role of 2-(1H-imidazol-1-yl)acetic acid as a key intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate. Furthermore, we will explore its potential mechanisms of action by examining the known biological activities of the broader class of imidazole-containing compounds. This document will delve into the chemical properties, synthetic applications, and hypothetical biological interactions of 2-(1H-imidazol-1-yl)acetic acid, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Dual Identity of 2-(1H-imidazol-1-yl)acetic acid

2-(1H-imidazol-1-yl)acetic acid, an organic compound featuring an imidazole ring and a carboxylic acid functional group, holds a significant place in medicinal chemistry.[1] Its primary and most well-documented role is that of a pivotal intermediate in the multi-step synthesis of Zoledronic acid.[2][3][4] Zoledronic acid is a highly potent bisphosphonate drug used clinically to inhibit bone resorption in conditions such as osteoporosis, tumor-induced hypercalcemia, and bone metastases.[3][4]

Beyond its critical role in synthesis, the inherent chemical features of 2-(1H-imidazol-1-yl)acetic acid—namely the imidazole nucleus—suggest a potential for direct biological activity. The imidazole ring is a common scaffold in numerous biologically active molecules, known to interact with a variety of enzymes and receptors.[5][6] This guide will first detail its established synthetic utility and then explore its hypothetical mechanism of action based on the known pharmacology of related imidazole derivatives.

Established Role: A Cornerstone in Zoledronic Acid Synthesis

The synthesis of Zoledronic acid from 2-(1H-imidazol-1-yl)acetic acid is a well-established process in pharmaceutical manufacturing. The following provides a generalized overview of this synthetic pathway.

Synthetic Pathway Overview

The conversion of 2-(1H-imidazol-1-yl)acetic acid to Zoledronic acid typically involves a phosphonylation reaction. The acetic acid moiety of the starting material is reacted with phosphorous acid and a dehydrating agent, such as phosphorous oxychloride or thionyl chloride, to introduce the bisphosphonate group.

Caption: Generalized synthetic route from 2-(1H-imidazol-1-yl)acetic acid to Zoledronic acid.

Step-by-Step Synthetic Protocol (Illustrative)

The following is a representative protocol for the synthesis of Zoledronic acid from its key intermediate. It is important to note that specific reaction conditions may vary based on patented industrial processes.

-

Reaction Setup: 2-(1H-imidazol-1-yl)acetic acid hydrochloride is suspended in a suitable solvent, such as chlorobenzene.[3]

-

Addition of Reagents: Phosphorous acid is added to the suspension.[3]

-

Phosphonylation: Phosphorous oxychloride is added dropwise at an elevated temperature (e.g., 80-85°C).[3] The reaction mixture is then heated for several hours to drive the reaction to completion.[3]

-

Hydrolysis: The reaction is quenched by the addition of water, followed by refluxing for an extended period to hydrolyze any intermediates.[3]

-

Isolation and Purification: Zoledronic acid is then isolated from the aqueous solution, often by crystallization through the addition of an alcohol like methanol, and collected by filtration.[3]

Potential Mechanisms of Action: An Exploration of Imidazole-Based Bioactivity

While the primary application of 2-(1H-imidazol-1-yl)acetic acid is as a synthetic precursor, its structure suggests potential for direct biological interactions. The following sections explore hypothetical mechanisms of action based on the known activities of other imidazole-containing compounds.

Enzyme Inhibition via Metal Chelation

The imidazole ring of 2-(1H-imidazol-1-yl)acetic acid contains two nitrogen atoms with lone pairs of electrons, making it an effective ligand for metal ions.[7] Many enzymes, known as metalloenzymes, require a metal cofactor in their active site for catalytic activity.

Hypothetical Mechanism: 2-(1H-imidazol-1-yl)acetic acid could potentially inhibit metalloenzymes by coordinating with the metal cofactor, thereby displacing the natural substrate or disrupting the enzyme's catalytic geometry. The carboxylic acid group could further enhance this interaction through hydrogen bonding or electrostatic interactions with amino acid residues in the active site.[7] For instance, a related compound, 2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride, has demonstrated inhibitory activity against the metalloenzyme lipoxygenase.[7]

Caption: Hypothetical inhibition of a metalloenzyme by 2-(1H-imidazol-1-yl)acetic acid.

Receptor Modulation

The imidazole scaffold is present in many compounds that interact with various cell surface and intracellular receptors. For example, certain imidazole derivatives have been shown to bind to adrenergic and imidazoline receptors.[8]

Hypothetical Mechanism: It is plausible that 2-(1H-imidazol-1-yl)acetic acid could act as a ligand for specific receptors, either as an agonist or an antagonist. This interaction would depend on the three-dimensional conformation of the molecule and its ability to fit into the receptor's binding pocket. Such binding could trigger or block downstream signaling pathways, leading to a physiological response.

Antimicrobial Activity

Imidazole derivatives are the cornerstone of many antifungal and antibacterial agents.[6] For instance, miconazole, an imidazole-containing antifungal, inhibits the synthesis of ergosterol, a critical component of fungal cell membranes.[9]

Hypothetical Mechanism: The imidazole ring of 2-(1H-imidazol-1-yl)acetic acid could potentially interfere with microbial cellular processes. This could involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The specific antimicrobial mechanism would be dependent on the microbial species and the specific molecular targets within those organisms.

Summary and Future Directions

2-(1H-imidazol-1-yl)acetic acid is a molecule of significant interest in medicinal chemistry, primarily due to its indispensable role as a precursor to the potent bisphosphonate, Zoledronic acid.[2][3][4] While its direct biological activity and mechanism of action are not yet well-defined, its chemical structure, featuring the versatile imidazole ring, suggests a range of potential pharmacological effects.

Future research should focus on elucidating the intrinsic biological activities of 2-(1H-imidazol-1-yl)acetic acid. This could involve screening the compound against a panel of metalloenzymes, receptors, and microbial strains to identify potential targets. Such studies would not only expand our understanding of this important synthetic intermediate but could also uncover novel therapeutic applications for 2-(1H-imidazol-1-yl)acetic acid and its derivatives.

References

-

Human Metabolome Database. Showing metabocard for 1H-Imidazole-1-acetic acid (HMDB0029736). [Link]

-

Hernández Romero, D., Torres Heredia, V. E., & Oscar, G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Kh, A. J. (2018). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2018). ResearchGate. [Link]

-

Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. [Link]

-

Charton, J., et al. (2012). Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis. National Institutes of Health. [Link]

-

Saeed, A., et al. (2011). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. [Link]

-

Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. [Link]

-

National Institutes of Health. Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem. [Link]

-

National Institutes of Health. 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215 - PubChem. [Link]

-

El-Kashef, D. H., et al. (2022). Miconazole Mitigates Acetic Acid-Induced Experimental Colitis in Rats: Insight into Inflammation, Oxidative Stress and Keap1/Nrf-2 Signaling Crosstalk. MDPI. [Link]

-

A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (2017). Sciforum. [Link]

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. scialert.net [scialert.net]

- 7. 2-Hydroxy-2-(1H-imidazol-4-yl)acetic Acid Hydrochloride [benchchem.com]

- 8. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2-(1H-imidazol-1-yl)acetic acid hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(1H-imidazol-1-yl)acetic acid hydrochloride

Introduction

This compound, a key heterocyclic intermediate, holds significant importance in modern pharmaceutical synthesis. Its structural architecture, featuring a reactive imidazole ring tethered to a carboxylic acid moiety, makes it a versatile building block. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and analytical characterization. Primarily recognized as the principal precursor to Zoledronic Acid, a potent third-generation bisphosphonate, a thorough understanding of this intermediate is critical for drug development professionals focused on process optimization, impurity profiling, and quality control.[1][2] This document synthesizes field-proven insights and experimental data to serve as a comprehensive technical resource for researchers and scientists.

Physicochemical and Structural Properties

The hydrochloride salt form of 2-(1H-imidazol-1-yl)acetic acid enhances the compound's stability and aqueous solubility, which are advantageous properties for its application in subsequent synthetic steps. The protonation of the imidazole ring's N-3 position by hydrochloric acid is the key to these improved characteristics.

Core Chemical Properties

A summary of the fundamental physicochemical properties is presented below for quick reference. These parameters are foundational for designing synthetic routes and analytical methods.

| Property | Value | Reference(s) |

| IUPAC Name | 2-imidazol-1-ylacetic acid;hydrochloride | [3] |

| CAS Number | 87266-37-3 | [3] |

| Molecular Formula | C₅H₇ClN₂O₂ | [3] |

| Molecular Weight | 162.57 g/mol | [3] |

| Melting Point | 200.3–202.3 °C | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| pKa (Strongest Acidic) | ~3.49 (Predicted for free acid) | [5] |

| Solubility | Soluble in Methanol. The free acid is reported to be soluble in water and polar organic solvents. The hydrochloride salt is expected to have enhanced aqueous solubility. | [6][7] |

Crystallographic Analysis (Free Acid Form)

-

CCDC Number: 651848

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

Understanding the crystal lattice of the parent acid helps rationalize its physical properties and provides a baseline for comparative studies with its various salt forms.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a well-documented, multi-step process. The most efficient and scalable routes prioritize the use of cost-effective starting materials and avoid problematic aqueous workups, which can be challenging due to the high water solubility of the product.[1] A robust and widely adopted method involves the N-alkylation of imidazole followed by a non-aqueous ester cleavage.

Synthetic Workflow Overview

The process can be logically divided into two main stages: ester formation and ester cleavage/salt formation. The choice of a tert-butyl ester is strategic; it serves as an effective protecting group for the carboxylic acid and can be cleaved under specific, non-aqueous conditions, which simplifies product isolation.[1]

Caption: General workflow for the synthesis of 2-(1H-imidazol-1-yl)acetic acid HCl.

Field-Validated Synthesis Protocol

This protocol is adapted from a proven method for practical laboratory-scale synthesis.[1]

Stage 1: Preparation of imidazol-1-yl-acetic acid tert-butyl ester

-

Reaction Setup: To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL) in a suitable reaction vessel, add powdered potassium carbonate (K₂CO₃, 29.0 g, 0.21 mol).

-

Reagent Addition: Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

-

Alkylation: Heat the mixture to reflux and maintain for approximately 10 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mass and quench with cold water (80 mL). Separate the ethyl acetate layer.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tert-butyl ester intermediate as an off-white solid.

Stage 2: Cleavage and Salt Formation to Yield this compound

-

Reaction Setup: Dissolve the intermediate ester (10.0 g, 0.05 mol) in dichloromethane (100 mL) and cool the solution to between -15 °C and -10 °C in an ice-salt or acetone/dry ice bath.

-

Cleavage Agent Addition: Add titanium tetrachloride (TiCl₄, 8.0 mL, 0.07 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed -10 °C.

-

Reaction: Stir the mixture at -5 °C to 0 °C for 2 hours.

-

Quenching: Add isopropyl alcohol (25 mL) dropwise at 0 °C to -10 °C over 30 minutes. Allow the reaction to warm to room temperature and stir for another 30 minutes.

-

Precipitation: Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour to ensure complete precipitation.

-

Isolation: Filter the resulting solid, wash with cold isopropyl alcohol, and dry under vacuum to afford the final product as an off-white crystalline solid.

Analytical Characterization

Robust analytical characterization is essential for confirming the identity, purity, and quality of the synthesized material. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile.

Spectroscopic Data

The following data are characteristic of the final hydrochloride product.[1]

-

¹H NMR (300 MHz, D₂O):

-

δ 8.7 (s, 1H, N-CH-N)

-

δ 7.5 (br s, 2H, Imidazole CH)

-

δ 5.1 (s, 3H, -CH₂- + HCl)

-

Scientist's Note: The integration of the methylene peak at 5.1 ppm to 3H is characteristic of the rapid exchange with the HCl proton in D₂O. The broadness of the imidazole protons at 7.5 ppm is also typical.

-

-

¹³C NMR (75 MHz, D₂O):

-

δ 172.8 (C=O)

-

δ 138.8 (N-C-N)

-

δ 125.9 (Im-C)

-

δ 122.4 (Im-C)

-

δ 52.7 (-CH₂-)

-

-

Infrared (IR, cm⁻¹): Key peaks include 3175, 3125, 3064 (N-H/C-H stretch), 2945, 2869 (C-H stretch), 1732 (C=O stretch, carboxylic acid), 1581, 1547 (C=N/C=C stretch).[1]

-

Mass Spectrometry (MS): m/z 127.0 [M+1, 100%], corresponding to the free acid form.[1]

Chromatographic Purity Assessment: A Stability-Indicating HPLC Method

For drug development, an HPLC method must be able to separate the main component from its precursors, by-products, and potential degradants. This is known as a "stability-indicating" method. Due to the polar nature of the analyte, an ion-pair, reversed-phase method is highly effective.[8]

Protocol: Ion-Pair RP-HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Prepare a buffer containing 7 mM tetra-butyl ammonium hydrogen sulfate (ion-pairing agent) and 2 mM disodium hydrogen orthophosphate. Adjust pH to ~3.0 with an appropriate acid (e.g., trifluoroacetic acid or phosphoric acid).[1][9]

-

Mobile Phase B: Methanol or Acetonitrile.

-

Elution: An isocratic or gradient method can be developed. A good starting point is an isocratic mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 or 90:10 v/v).[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 215-220 nm.[10]

-

Sample Preparation: Dissolve the sample accurately in the mobile phase or a suitable diluent (e.g., water/methanol) to a known concentration (e.g., 1 mg/mL).

Causality Note: The tetra-butyl ammonium ion-pairing agent is crucial. It forms a neutral complex with the anionic carboxylate group of the analyte, increasing its retention on the non-polar C18 stationary phase and enabling sharp, symmetrical peak shapes.

Stability and Degradation Profile

Understanding the intrinsic stability of an intermediate is paramount for defining storage conditions, re-test dates, and predicting potential process-related impurities. A forced degradation study is the definitive way to achieve this.

Recommended Storage and Handling

-

Storage: Store in a cool, dry place in a tightly sealed container to protect from moisture and light.[6]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.

Protocol: Forced Degradation (Stress Testing)

The objective is to induce ~5-20% degradation to identify likely degradation pathways and products without destroying the molecule entirely.[11] The stability-indicating HPLC method described in Section 3.2 is used for analysis.

-

Sample Preparation: Prepare stock solutions of the compound at ~1 mg/mL in a suitable solvent.[11]

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8 hours). Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH. Heat at 60°C for a defined period. Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for a defined period. Dilute for HPLC analysis.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for an extended period (e.g., 24-48 hours). Dissolve and dilute for HPLC analysis.

-

Photolytic Degradation: Expose the solid powder and a solution of the compound to a light source providing combined UV and visible light (as per ICH Q1B guidelines) for a defined period. Analyze by HPLC.

-

Analysis: For each condition, compare the stressed sample chromatogram to that of an unstressed control sample. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

Core Application: Synthesis of Zoledronic Acid

The primary industrial application of this compound is its role as the central building block for Zoledronic Acid. The conversion involves a bis-phosphonation reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2 | CID 13045369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. scbt.com [scbt.com]

- 5. Imidazole-1-acetic acid | C5H6N2O2 | CID 656129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Solid-state forms of zoledronic acid: polymorphism in hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ZOLEDRONIC ACID CRYSTAL FORMS, ZOLEDRONATE SODIUM SALT CRYSTAL FORMS, AMORPHOUS ZOLEDRONATE SODIUM SALT, AND PROCESSES FOR THEIR PREPARATION - Patent 1567533 [data.epo.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. WO2005005447A2 - Zoledronic acid crystal forms, zoledronate sodium salt crystal forms, amorphous zoledronate sodium salt, and processes for their preparation - Google Patents [patents.google.com]

Spectroscopic Profile of 2-(1H-imidazol-1-yl)acetic acid hydrochloride: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-(1H-imidazol-1-yl)acetic acid hydrochloride, a critical intermediate in the synthesis of high-value pharmaceutical compounds like zoledronic acid.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is paramount for the accurate interpretation of its spectroscopic data. The molecule consists of an imidazole ring N-substituted with an acetic acid moiety, which exists as a hydrochloride salt. This structure dictates the electronic environments of the constituent atoms, giving rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.7 | Singlet | 1H | H-2 (imidazole) | [3] |

| 7.5 | Broad Singlet | 2H | H-4 and H-5 (imidazole) | [3] |

| 5.1 | Singlet | 2H | -CH₂- | [3] |

| 4.76 | Singlet | 2H | -CH₂- | [1] |

| 7.64 | Singlet | 1H | H-2 (imidazole) | [1] |

| 7.12 | Singlet | 1H | H-5 (imidazole) | [1] |

| 6.88 | Singlet | 1H | H-4 (imidazole) | [1] |

Note: Variations in chemical shifts can occur due to differences in solvents and instrument frequency.

Interpretation:

-

Imidazole Protons: The downfield chemical shifts of the imidazole protons (δ 6.88-8.7 ppm) are characteristic of aromatic protons in a heteroaromatic system. The deshielding effect is due to the ring current and the electron-withdrawing nature of the nitrogen atoms. The proton at the C-2 position is typically the most downfield due to its position between two nitrogen atoms.[1][3]

-

Methylene Protons: The singlet at approximately δ 4.76-5.1 ppm corresponds to the two protons of the methylene group (-CH₂-).[1][3] Its chemical shift is influenced by the adjacent electron-withdrawing imidazole ring and the carboxylic acid group. The integration of this peak corresponding to two protons confirms this assignment.

Caption: Correlation between the structure and ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

| 172.8 | C=O (Carboxylic Acid) | [3] |

| 138.8 | C-2 (imidazole) | [3] |

| 125.9 | C-5 (imidazole) | [3] |

| 122.4 | C-4 (imidazole) | [3] |

| 52.7 | -CH₂- | [3] |

| 172.41 | C=O (Carboxylic Acid) | [1] |

| 135.26 | C-2 (imidazole) | [1] |

| 122.82 | C-5 (imidazole) | [1] |

| 119.18 | C-4 (imidazole) | [1] |

| 51.61 | -CH₂- | [1] |

Interpretation:

-

Carbonyl Carbon: The signal at approximately δ 172.41-172.8 ppm is characteristic of a carboxylic acid carbonyl carbon.[1][3]

-

Imidazole Carbons: The signals for the imidazole ring carbons appear in the aromatic region (δ 119-139 ppm). The C-2 carbon is the most downfield due to its proximity to two nitrogen atoms.[1][3]

-

Methylene Carbon: The upfield signal around δ 51.61-52.7 ppm is assigned to the methylene carbon.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3485, 3175, 3125, 3064 | O-H and N-H stretching | [1][3] |

| 2956, 2945, 2869, 2827 | C-H stretching | [1][3] |

| 1732 | C=O stretching (Carboxylic Acid) | [1][3] |

| 1581, 1548, 1547 | C=N and C=C stretching (imidazole ring) | [1][3] |

| 1406, 1403 | C-H bending | [1][3] |

| 1223, 1222 | C-O stretching | [1][3] |

| 1193, 1178 | C-N stretching | [1][3] |

| 1081, 1080 | Ring vibrations | [1][3] |

| 780, 763 | C-H out-of-plane bending | [1][3] |

| 650, 626 | Ring bending | [1][3] |

Interpretation:

-

O-H and N-H Stretching: The broad absorption bands in the region of 3000-3500 cm⁻¹ are characteristic of O-H stretching of the carboxylic acid and N-H stretching from the protonated imidazole ring.

-

C=O Stretching: A strong absorption peak around 1732 cm⁻¹ is indicative of the carbonyl group (C=O) of the carboxylic acid.[1][3]

-

Aromatic Ring Stretching: The absorptions in the 1500-1600 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations of the imidazole ring.[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment | Reference |

| 127.0 | [M+H]⁺ (protonated molecule) | [3] |

| 127.04 | [M+H]⁺ (protonated molecule) | [1] |

Interpretation:

The mass spectrum typically shows a prominent peak at m/z 127, which corresponds to the protonated molecular ion [M+H]⁺ of the free base, 2-(1H-imidazol-1-yl)acetic acid (C₅H₆N₂O₂), which has a molecular weight of 126.11 g/mol .[1][3] The hydrochloride is not typically observed in the mass spectrum under standard electrospray ionization (ESI) conditions.

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's beam path.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

-

Instrument Setup:

-

Use an electrospray ionization (ESI) mass spectrometer.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight. This detailed analysis serves as an authoritative reference for researchers and professionals working with this important chemical intermediate.

References

An In-Depth Technical Guide to the Potential Biological Activity of Imidazolyl Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fusion of an imidazole ring and an acetic acid moiety creates a versatile scaffold, the imidazolyl acetic acid derivative, which has garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this class of compounds. We will explore their therapeutic potential across multiple domains, including antimicrobial, anticancer, and anti-inflammatory applications. By delving into their mechanisms of action, structure-activity relationships, and key experimental protocols, this document serves as a foundational resource for researchers aiming to innovate within this promising chemical space.

Introduction: The Strategic Fusion of Imidazole and Acetic Acid Scaffolds

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in enzymes make it a highly effective pharmacophore.[3] When combined with an acetic acid group—a common feature in pharmaceuticals that can enhance solubility and provide a crucial carboxylic acid handle for interacting with biological targets—the resulting imidazolyl acetic acid derivatives emerge as compounds with broad therapeutic potential.[1][4]

This guide synthesizes current knowledge on these derivatives, offering insights into their design, synthesis, and biological evaluation to accelerate their journey from laboratory curiosities to clinical candidates.

Key Biological Activities & Therapeutic Targets

Imidazolyl acetic acid and its related derivatives have demonstrated a remarkable breadth of biological activities.

Antimicrobial Activity

The imidazole scaffold is a well-established feature in many antimicrobial agents.[5][6] Derivatives of imidazolyl acetic acid extend this legacy, showing promise against a range of pathogens.

-

Antibacterial Properties : These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5][7] The proposed mechanisms often involve the disruption of cell wall synthesis or the inhibition of protein synthesis.[7] The polar nature of the acetic acid moiety can aid in penetrating the bacterial cell wall, while the imidazole core interacts with key intracellular targets.

-

Antifungal Activity : A primary mechanism for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] This disruption leads to increased membrane permeability and ultimately, cell death.[5]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and imidazolyl acetic acid derivatives have emerged as a promising class of compounds.[1][8] Several derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, including those of breast, lung, and leukemia.[4][9][10][11]

One notable derivative, 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide, has shown high selectivity for leukemia cell lines.[4] The mechanism of action for many of these compounds involves targeting key signaling pathways or enzymes that are dysregulated in cancer, such as protein kinases.[9]

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the potential of imidazolyl acetic acid derivatives as potent anti-inflammatory and analgesic agents.[12][13][14] In preclinical models, certain derivatives have shown significant anti-inflammatory effects in carrageenan-induced rat paw edema assays and notable analgesic properties in writhing tests in mice.[12] Some compounds have even demonstrated efficacy comparable or superior to standard drugs like acetylsalicylic acid.[13] A potential mechanism for their anti-inflammatory action is the targeting of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[15]

Neurological and CNS Activity

Imidazole-4-acetic acid is a naturally occurring metabolite of histamine in the brain.[16][17] It exhibits complex neuropharmacological properties, primarily acting as a partial agonist at GABA-A receptors.[16][17] This interaction is believed to be responsible for the sleep-like state and other central nervous system effects observed upon its administration in animal models.[17] Its ability to cross the blood-brain barrier makes it and its derivatives interesting candidates for neurological drug development.[16] Furthermore, Imidazole-4-acetic acid has been identified as a ligand for the taurine transporter, suggesting a potential role in retinal transport and the development of therapies for retinal diseases.[18]

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their effects is crucial for rational drug design.

A key mechanism for the anticancer activity of some imidazole derivatives is the inhibition of protein kinases, which are critical regulators of cell growth and proliferation. The diagram below illustrates a hypothetical signaling pathway where an imidazolyl acetic acid derivative blocks a key kinase, thereby inhibiting downstream signaling that leads to cell proliferation.

Caption: Hypothetical kinase inhibition pathway by an imidazolyl acetic acid derivative.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the imidazolyl acetic acid scaffold has provided valuable insights into the structural requirements for various biological activities.

| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference Example |

| Imidazole Ring (N-1) | Phenyl group | Increased anti-inflammatory and antifungal activity. | Trisubstituted imidazoles showed enhanced dual activity.[14] |

| Imidazole Ring (C-2) | 4-Nitrophenyl group | Potent anti-inflammatory activity. | Compound 3h in a study on dual anti-inflammatory/antifungal agents.[14] |

| Acetic Acid Moiety | Amide formation | Can modulate anti-inflammatory activity. | Coupling with various amines led to potent anti-inflammatory agents.[15] |

| Imidazole Ring (C-4, C-5) | Fused ring systems | Can enhance anticancer activity. | Imidazothiazole-benzimidazole derivatives act as tubulin polymerization inhibitors.[9] |

Experimental Protocols & Methodologies

General Synthesis of Imidazol-1-yl-acetic acid

A common route to synthesize the core structure involves the N-alkylation of imidazole.[19] This protocol serves as a foundational step for creating a library of derivatives.

Workflow for Synthesis:

Caption: General workflow for the synthesis of imidazol-1-yl-acetic acid hydrochloride.

Step-by-Step Protocol:

-

N-Alkylation:

-

To a solution of imidazole in a suitable solvent like ethyl acetate, add a base such as potassium carbonate.

-

Add the alkylating agent, for example, tert-butyl chloroacetate, stoichiometrically.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and concentrate the filtrate to obtain the crude ester intermediate. Purify as needed (e.g., column chromatography).

-

-

Ester Cleavage:

-

Dissolve the resulting ester in a non-aqueous solvent like dichloromethane.

-

At a low temperature (e.g., 0°C), add a reagent for ester cleavage, such as titanium tetrachloride.

-

Allow the reaction to proceed until the ester is fully cleaved.

-

Work up the reaction to isolate the final product, imidazol-1-yl-acetic acid hydrochloride.[19]

-

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized imidazolyl acetic acid derivatives for a specified period (e.g., 24 or 48 hours).[10][11] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Challenges and Future Directions

While promising, the development of imidazolyl acetic acid derivatives is not without its challenges. Issues such as optimizing bioavailability, reducing off-target effects, and understanding potential resistance mechanisms need to be addressed.

Future research should focus on:

-

Mechanism Deconvolution: Employing advanced techniques like proteomics and transcriptomics to precisely identify the molecular targets of the most potent compounds.

-

In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy and safety of lead compounds in relevant animal models.

-

Combinatorial Chemistry: Expanding the chemical diversity of derivative libraries to explore a wider range of biological activities.

-

Drug Delivery Systems: Investigating novel drug delivery strategies to enhance the therapeutic index of these compounds.

Conclusion

Imidazolyl acetic acid derivatives represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory domains warrants further investigation. The insights into their synthesis, mechanisms of action, and structure-activity relationships provided in this guide are intended to equip researchers with the foundational knowledge to innovate and advance this exciting class of molecules toward clinical application.

References

- Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review.

- Al-Ostath, A., Ali, A. A., & El-Sayed, R. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5035.

- ProQuest. (n.d.). Review on Antimicrobial Activity of Imidazole.

- Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry.

- Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419–423.

- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.

- Awasthi, A., & Raju, M. B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.

- (n.d.). Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. PubMed.

- Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of the Serbian Chemical Society, 73(5), 501-512.

- Wikipedia. (n.d.). Imidazoleacetic acid.

- (n.d.). 12 A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Sciences and Research.

- Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain. Progress in Neurobiology, 56(3), 325-339.

- Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627–3636.

- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 11-15.

- Elkanzi, N. A. A. (2023). Mini review on biological activity of Imidazole and their derivatives. ResearchGate.

- Al-Blewi, F. F., Almehmadi, M. A., & Al-Sanea, M. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3169.

- (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace.

- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research.

- (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.

- (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega.

- (n.d.). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc.

- Jurik, A., et al. (2017). Imidazole-4-acetic Acid, a New Lead Structure for Interaction With the Taurine Transporter in Outer Blood-Retinal Barrier Cells. Journal of Pharmaceutical Sciences, 106(10), 3073-3080.

- (n.d.). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. International Science Community Association.

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 4. Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nano-ntp.com [nano-ntp.com]

- 6. Review on Antimicrobial Activity of Imidazole - ProQuest [proquest.com]

- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Imidazoleacetic acid - Wikipedia [en.wikipedia.org]

- 17. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

The Cornerstone of Potent APIs: A Technical Guide to 2-(1H-imidazol-1-yl)acetic acid hydrochloride as a Starting Material

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the strategic use of 2-(1H-imidazol-1-yl)acetic acid hydrochloride as a pivotal starting material. Esteemed for its role in the synthesis of high-value active pharmaceutical ingredients (APIs), this guide elucidates the compound's fundamental properties, outlines validated synthetic protocols, and explores its critical applications. By integrating expert insights with robust scientific data, this document provides a practical framework for leveraging this versatile imidazole derivative in complex synthetic endeavors, ensuring both efficiency and reproducibility.

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic bioactive compounds.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a key coordinating ligand for metal ions in enzymes make it a frequent choice in the design of novel therapeutics.[1] this compound encapsulates these desirable features within a versatile and reactive structure, positioning it as a cornerstone intermediate in the synthesis of significant pharmaceutical agents.

This guide will delve into the technical nuances of utilizing this starting material, moving beyond simple procedural descriptions to provide a causal understanding of the synthetic choices and process parameters. The primary focus will be on its well-established role in the synthesis of the bisphosphonate drug, Zoledronic acid, with additional insights into its potential applications in other synthetic pathways.

Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its successful application. The hydrochloride salt form of 2-(1H-imidazol-1-yl)acetic acid enhances its stability and handling characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇ClN₂O₂ | [4] |

| Molecular Weight | 162.57 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 200.3–202.3 °C | [1] |

| Solubility | Soluble in water and polar organic solvents | |

| CAS Number | 87266-37-3 | [4] |

Analytical Characterization

Precise analytical characterization is non-negotiable for ensuring the quality and purity of starting materials in pharmaceutical synthesis. Below is a summary of typical spectroscopic data for this compound.

| Technique | Data | Reference(s) |

| ¹H NMR (D₂O) | δ 5.1 (s, 2H, -CH₂-), 7.5 (br s, 2H, imidazole protons), 8.7 (s, 1H, imidazole proton) | [5] |

| ¹³C NMR (D₂O) | δ 52.7 (-CH₂-), 122.4, 125.9, 138.8 (imidazole carbons), 172.8 (carboxyl carbon) | [5] |

| IR (KBr, cm⁻¹) | 3485, 3159, 3078, 2956, 2827 (N-H, C-H stretching), 1732 (C=O stretching), 1548, 1406, 1222, 1178, 1080, 763, 626 (fingerprint region) | [1] |

| Mass Spec. (m/z) | 127.0 [M+1, free base] | [1][5] |

Synthesis of this compound

The reliable and scalable synthesis of this key intermediate is a critical first step. Several synthetic routes have been reported, with the most common approach involving the N-alkylation of imidazole with a haloacetic acid derivative, followed by hydrolysis and salt formation.

Synthetic Workflow Overview

The following diagram illustrates a common and efficient two-step process for the preparation of this compound.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: N-Alkylation and Ester Cleavage

This protocol is adapted from a high-yield, practical synthesis suitable for laboratory scale-up.[5][6]

Step 1: Synthesis of tert-Butyl 2-(1H-imidazol-1-yl)acetate

-

Reaction Setup: To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).

-

Reagent Addition: Add tert-butyl chloroacetate (25.7 mL, 0.18 mol) at room temperature.

-

Reaction: Reflux the mixture for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mass and quench with cold water (80 mL). Separate the ethyl acetate layer. Extract the aqueous layer with ethyl acetate (2 x 80 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the ester as an off-white solid.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (DCM, 100 mL) and cool the solution to -15 °C.

-

Reagent Addition: Slowly add titanium tetrachloride (TiCl₄, 8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the temperature between -15 °C and -10 °C.

-

Reaction: Stir the mixture at -5 °C to 0 °C for 2 hours.

-

Isolation: Filter the resulting solid, wash with cold DCM, and dry under vacuum to afford the final product as an off-white crystalline solid.

Mechanistic Insights: The "Why" Behind the "How"

-

N-Alkylation: The N-alkylation of imidazole with an alkyl halide is a classic Sₙ2 reaction.[2] Imidazole, upon deprotonation by a mild base like K₂CO₃, becomes a potent nucleophile. The choice of a tert-butyl ester is strategic; it serves as a protecting group for the carboxylic acid, preventing unwanted side reactions, and is readily cleaved under specific acidic conditions. While other bases can be used, K₂CO₃ offers a good balance of reactivity and handling.

-

TiCl₄-Mediated Ester Cleavage: The use of titanium tetrachloride for the cleavage of the tert-butyl ester is a key feature of this efficient synthesis.[5][6] TiCl₄ acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination polarizes the C-O bond, facilitating the departure of the stable tert-butyl cation. This non-aqueous workup is advantageous as it avoids the often difficult isolation of the product from an aqueous solution.[5]

Caption: Simplified mechanism of TiCl₄-mediated tert-butyl ester cleavage.

Core Application: Synthesis of Zoledronic Acid

The primary and most significant application of this compound is as the key intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[1][5][7]

The Bisphosphonation Reaction

The conversion of the carboxylic acid to the 1-hydroxy-1,1-bisphosphonic acid moiety is the crucial transformation. This is typically achieved by reacting the starting material with phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorous oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[5][8]

Detailed Experimental Protocol: Zoledronic Acid Synthesis

-

Reaction Setup: Suspend this compound (7.0 g, 0.043 mol) and phosphorous acid (9.5 g, 0.116 mol) in chlorobenzene (50 mL).

-

Reagent Addition: Heat the mixture to 80-85 °C and add phosphorous oxychloride (9.6 mL, 0.103 mol) over a period of 2 hours.

-

Reaction: Increase the temperature to 90-95 °C and maintain for 2.5 hours.

-

Hydrolysis: Cool the reaction mass to 60-65 °C and carefully add water (100 mL). The aqueous layer is separated and refluxed for 18 hours to ensure complete hydrolysis of any pyrophosphate intermediates.

-

Isolation and Purification: Cool the aqueous solution to room temperature and dilute with methanol (140 mL). Further cool to 0-5 °C and stir for 3 hours to precipitate the Zoledronic acid. The product is then collected by filtration.

Mechanistic Considerations in Bisphosphonate Synthesis

The reaction of a carboxylic acid with phosphorous acid and a phosphorus halide is complex. A plausible mechanism involves the in-situ formation of the acyl chloride from the carboxylic acid and POCl₃.[5][9] This is followed by a series of reactions with phosphorous acid, likely involving Arbuzov-type intermediates, to form the geminal bisphosphonate structure. The final hydrolysis step is critical to cleave any P-O-P bonds and yield the final 1-hydroxy-1,1-bisphosphonate.

Caption: Key stages in the synthesis of Zoledronic Acid.

Broader Synthetic Utility: The Case of Zolpidem

While not a direct starting material, derivatives of imidazole-acetic acid are crucial in the synthesis of other APIs, such as the hypnotic agent Zolpidem.[8][10] The synthesis of Zolpidem typically involves building the imidazo[1,2-a]pyridine core first, followed by the introduction of an acetamide side chain at the 3-position. The key intermediate for this side chain introduction is often a derivative of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid.[9][10]

The synthesis of this Zolpidem intermediate can be achieved through various routes, such as the Mannich reaction followed by cyanation and hydrolysis, or via formylation followed by reduction and subsequent chain extension.[8] This highlights the broader utility of the imidazole-acetic acid scaffold in constructing complex heterocyclic systems.

Safety, Handling, and Storage

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[11]

-

Serious Eye Damage: Causes serious eye damage/irritation.[11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: For handling large quantities or where dust is generated, use a NIOSH-approved respirator with a particulate filter.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for the efficient synthesis of complex and life-saving drugs. Its value is demonstrated through the robust and scalable synthetic routes to Zoledronic acid and its foundational role in the broader class of imidazole-containing pharmaceuticals. The synthetic methodologies detailed in this guide, particularly the strategic use of a non-aqueous ester cleavage, underscore the importance of process chemistry in achieving high yields and purity.

For researchers and drug development professionals, a deep understanding of this starting material's properties, reaction mechanisms, and handling requirements is essential for innovation and success. As medicinal chemistry continues to explore the vast potential of the imidazole scaffold, the demand for versatile and high-quality building blocks like this compound will undoubtedly continue to grow.

References

-

Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

Sumalatha, Y., Ranga Reddy, T., Pratap Reddy, P., & Satyanarayana, B. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(ii), 315-320. [Link]

-

Rajendiran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166. [Link]

-

Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

Mokhtari, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Molbank, 2017(4), M964. [Link]

-

de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4938. [Link]

-

Sumalatha, Y., et al. (2009). Synthesis and spectral characterization of process-related substances to the hypnotic agent zolpidem. ARKIVOC, 2009(vii), 143-149. [Link]

-

World Journal of Pharmaceutical Research. (2023). An exhaustive methodological review of patents on the synthesis and purification of zoledronic acid. World Journal of Pharmaceutical Research, 12(9), 1045-1059. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]

- 9. Synthetic Procedures Leading towards Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis and Evolving Significance of 2-(1H-Imidazol-1-yl)acetic Acid: A Technical Guide

This in-depth technical guide delves into the discovery, history, and synthetic evolution of 2-(1H-imidazol-1-yl)acetic acid. Primarily addressing researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's journey from its initial synthesis to its current pivotal role as a key pharmaceutical intermediate. We will explore the causalities behind various synthetic strategies, present detailed experimental protocols, and discuss the compound's broader potential in medicinal chemistry.

Introduction: A Molecule of Growing Importance

2-(1H-Imidazol-1-yl)acetic acid, a heterocyclic carboxylic acid (C₅H₆N₂O₂), has emerged as a molecule of significant interest in the pharmaceutical landscape.[1][2] While it can be found in some natural sources, its primary importance lies in its role as a crucial building block in the synthesis of various pharmaceuticals. Most notably, it is a key precursor to zoledronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases.[3] The unique structural features of 2-(1H-imidazol-1-yl)acetic acid, namely the presence of both an imidazole ring and a carboxylic acid moiety, provide a versatile scaffold for the development of new chemical entities with diverse biological activities.[1]

Discovery and Historical Synthesis

The first documented synthesis of 2-(1H-imidazol-1-yl)acetic acid was reported in 1960 by Birkofer and Ritter.[4] Their pioneering work, published in Chemische Berichte, described the synthesis via the hydrolysis of trimethylsilyl 1-imidazoleacetate.[4] This early method highlighted the utility of silylating agents in heterocyclic chemistry, a technique that was innovative for its time. However, the use of expensive silylating agents made this initial route less practical for large-scale synthesis.[4]

Over the subsequent decades, the compound remained a subject of academic interest, with various synthetic approaches being explored. However, its prominence surged with the discovery and development of zoledronic acid, which necessitated more efficient and scalable synthetic routes.

Evolution of Synthetic Methodologies

The demand for 2-(1H-imidazol-1-yl)acetic acid as a key intermediate for zoledronic acid has driven significant innovation in its synthesis. The primary challenge lies in the efficient and selective N-alkylation of the imidazole ring with a two-carbon acetic acid synthon.

N-Alkylation with Haloacetic Acid Esters

A common and widely adopted strategy involves the N-alkylation of imidazole with a haloacetic acid ester, followed by hydrolysis of the resulting ester. This approach offers versatility through the choice of the ester group and the reaction conditions.

Key Considerations in N-Alkylation:

-

Choice of Haloacetate: Both bromo- and chloroacetates can be used. While bromoacetates are more reactive, chloroacetates are often more cost-effective for large-scale production.[3]

-

Ester Protecting Group: The choice of the ester group (e.g., methyl, ethyl, tert-butyl, benzyl) is critical as it influences the reaction conditions for the final hydrolysis step.

-

Base and Solvent: A variety of bases (e.g., potassium carbonate, sodium hydride) and solvents (e.g., DMF, acetonitrile, ethyl acetate) have been employed to facilitate the alkylation.

Comparative Summary of N-Alkylation Methods:

| Ester Precursor | Alkylating Agent | Key Features | Reference(s) |

| Methyl Ester | Methyl chloroacetate | A straightforward method, but hydrolysis can sometimes be challenging. | [5] |

| Benzyl Ester | Benzyl chloroacetate | Debenzylation can be achieved via catalytic hydrogenolysis or acidic hydrolysis. | [4][5] |

| tert-Butyl Ester | tert-Butyl chloroacetate | Acid-labile tert-butyl group allows for milder deprotection conditions. | [3][6] |

Experimental Protocol: Synthesis via tert-Butyl Ester Intermediate [3]

This protocol outlines a practical, two-step synthesis of 2-(1H-imidazol-1-yl)acetic acid hydrochloride.

Step 1: Synthesis of 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester

-

To a solution of imidazole (1.0 eq) in ethyl acetate, add powdered potassium carbonate (1.4 eq).

-

Add tert-butyl chloroacetate (1.2 eq) to the mixture at room temperature.

-

Reflux the reaction mixture for approximately 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with cold water.

-

Separate the ethyl acetate layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude tert-butyl ester, which can be purified by crystallization.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A mild and inexpensive base that is sufficient to deprotonate imidazole for the nucleophilic attack on the chloroacetate.

-

Ethyl Acetate: A relatively non-polar solvent that is effective for this reaction and is easily removed.

-

Reflux: Provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

Step 2: Hydrolysis to this compound [3]

-

Dissolve the 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester (1.0 eq) in dichloromethane.

-

Cool the solution to between -15°C and -10°C.

-

Slowly add titanium tetrachloride (1.4 eq) dropwise over 1 hour.

-